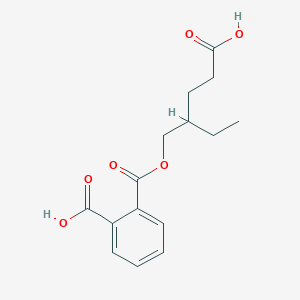

1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester, commonly known as diethyl phthalate (DEP), is a colorless, odorless, and oily liquid that is used as a plasticizer and solvent in various industries. DEP is synthesized by the esterification of phthalic anhydride with ethanol or ethylene glycol. DEP has been extensively used in the production of plastic products, personal care products, and fragrances due to its excellent solvency and compatibility with various materials.

Mecanismo De Acción

1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is a non-polar molecule that can penetrate cell membranes and interact with cellular components. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has been shown to affect the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can also disrupt the endocrine system by acting as an estrogen receptor agonist.

Efectos Bioquímicos Y Fisiológicos

1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has been shown to have various biochemical and physiological effects on the human body. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can affect lipid metabolism by increasing the levels of triglycerides and cholesterol in the blood. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can also induce oxidative stress by increasing the levels of reactive oxygen species and decreasing the levels of antioxidant enzymes. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can also cause inflammation by increasing the levels of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has several advantages as a solvent and plasticizer for lab experiments. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is a non-toxic and non-flammable liquid that is easy to handle and store. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is also compatible with various materials, such as plastics, rubbers, and resins. However, 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has some limitations as a solvent and plasticizer. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can interfere with some analytical techniques, such as gas chromatography and mass spectrometry. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can also affect the stability and reproducibility of some experimental systems.

Direcciones Futuras

There are several future directions for the research on 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester. One direction is to investigate the effects of 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester on the microbiome and gut health. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has been shown to affect lipid metabolism, which can have an impact on the gut microbiome. Another direction is to develop alternative plasticizers and solvents that are less toxic and more sustainable than 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester. Finally, more studies are needed to understand the long-term effects of 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester exposure on human health and the environment.

Métodos De Síntesis

1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is synthesized by the esterification of phthalic anhydride with ethanol or ethylene glycol. The reaction is catalyzed by sulfuric acid or other acidic catalysts. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation.

Aplicaciones Científicas De Investigación

1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has been widely used in scientific research as a solvent and plasticizer. It is used in the synthesis of various organic compounds, such as resins, coatings, and polymers. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is also used as a solvent in the extraction of natural products, such as essential oils and plant extracts.

Propiedades

Número CAS |

82975-92-6 |

|---|---|

Nombre del producto |

1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester |

Fórmula molecular |

C15H18O6 |

Peso molecular |

294.3 g/mol |

Nombre IUPAC |

2-(4-carboxy-2-ethylbutoxy)carbonylbenzoic acid |

InChI |

InChI=1S/C15H18O6/c1-2-10(7-8-13(16)17)9-21-15(20)12-6-4-3-5-11(12)14(18)19/h3-6,10H,2,7-9H2,1H3,(H,16,17)(H,18,19) |

Clave InChI |

GFVYJJBOJSAPJC-UHFFFAOYSA-N |

SMILES |

CCC(CCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |

SMILES canónico |

CCC(CCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |

Sinónimos |

MECBP; 1,2-Benzenedicarboxylic Acid Mono(4-carboxy-2-ethylbutyl) Ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)

![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)